molecular formula C14H21ClN2O2 B13864535 N-[2-(4-chloro-3-nitrophenyl)ethyl]-N-propylpropan-1-amine

N-[2-(4-chloro-3-nitrophenyl)ethyl]-N-propylpropan-1-amine

Cat. No.: B13864535
M. Wt: 284.78 g/mol
InChI Key: QDPKCXBRSKCLMX-UHFFFAOYSA-N
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Description

N-[2-(4-chloro-3-nitrophenyl)ethyl]-N-propylpropan-1-amine is an organic compound that features a complex structure with a nitro group, a chloro group, and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-chloro-3-nitrophenyl)ethyl]-N-propylpropan-1-amine typically involves multi-step organic reactions. One common method starts with the nitration of 4-chloroacetophenone to introduce the nitro group. This is followed by a reduction step to convert the nitro group to an amine. The resulting amine is then alkylated with propyl bromide under basic conditions to yield the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-chloro-3-nitrophenyl)ethyl]-N-propylpropan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitroso derivatives, secondary amines, and various substituted phenyl derivatives .

Scientific Research Applications

N-[2-(4-chloro-3-nitrophenyl)ethyl]-N-propylpropan-1-amine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[2-(4-chloro-3-nitrophenyl)ethyl]-N-propylpropan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(4-chloro-3-nitrophenyl)ethyl]-N-propylpropan-1-amine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C14H21ClN2O2

Molecular Weight

284.78 g/mol

IUPAC Name

N-[2-(4-chloro-3-nitrophenyl)ethyl]-N-propylpropan-1-amine

InChI

InChI=1S/C14H21ClN2O2/c1-3-8-16(9-4-2)10-7-12-5-6-13(15)14(11-12)17(18)19/h5-6,11H,3-4,7-10H2,1-2H3

InChI Key

QDPKCXBRSKCLMX-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)CCC1=CC(=C(C=C1)Cl)[N+](=O)[O-]

Origin of Product

United States

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